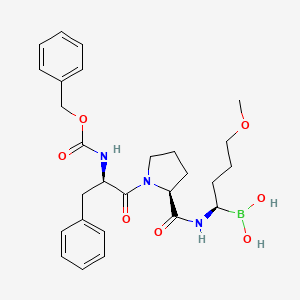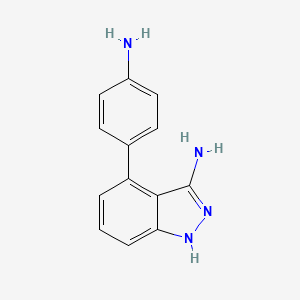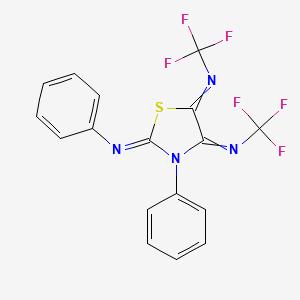
Haloprogin
Vue d'ensemble
Description
Haloprogin est un agent antifongique synthétique principalement utilisé pour traiter les infections fongiques superficielles telles que le pied d'athlète, le cruralgia, la teigne et le pityriasis versicolor . Il a été commercialisé sous forme de crèmes topiques sous diverses marques, notamment Halotex, Mycanden, Mycilan et Polik . En raison de sa forte incidence d'effets secondaires et de l'émergence d'agents antifongiques plus efficaces, this compound a été abandonné .
Applications De Recherche Scientifique
Haloprogin has been extensively studied for its antifungal properties. It has been used in research to understand the mechanisms of fungal infections and to develop new antifungal agents . Additionally, this compound has been explored in combination with other drugs for potential therapeutic applications, such as in the treatment of melanoma . Its unique structure has also made it a subject of interest in crystal engineering and the study of halogen bonding .
Mécanisme D'action
Target of Action
Haloprogin is primarily used to treat Tinea infections, which are superficial fungal infections caused by three species of fungi collectively known as dermatophytes (Trichophyton, Microsporum, and Epidermophyton) . These infections are commonly named for the body part affected, including tinea corporis (general skin), tinea cruris (groin), and tinea pedis (feet) .
Mode of Action
The exact mechanism of action of this compound is unknown. It is thought to inhibit oxygen uptake and disrupt yeast membrane structure and function . This disruption likely leads to the death of the fungal cells, thereby treating the infection.
Biochemical Pathways
Given its proposed mode of action, it likely impacts pathways related to oxygen uptake and membrane integrity in the target fungi .
Result of Action
The primary result of this compound’s action is the clearance of the fungal infection. By disrupting the yeast membrane structure and function, it causes the death of the fungal cells, leading to the resolution of the infection .
Analyse Biochimique
Biochemical Properties
It is thought to inhibit oxygen uptake and disrupt yeast membrane structure and function . This suggests that Haloprogin interacts with enzymes and proteins involved in oxygen transport and membrane integrity .
Cellular Effects
This compound has been shown to decrease oxygen uptake, decrease 14C-Lleucine incorporation, and cause intracellular potassium loss in Candida albicans . These effects suggest that this compound influences cell function by disrupting normal metabolic processes and affecting cell membrane integrity .
Molecular Mechanism
This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can cause mild skin irritation in pigs and rabbits
Dosage Effects in Animal Models
It is known that this compound can cause mild skin irritation in pigs and rabbits
Metabolic Pathways
It is known that this compound undergoes dealkylanation, and the major metabolite is 2,4,5-trichlorphenol, which is excreted in the urine .
Méthodes De Préparation
La synthèse de l'haloprogin implique l'halogénation d'éthers phénoliques. La voie de synthèse spécifique comprend la réaction du 1,2,4-trichlorobenzène avec le 3-iodoprop-2-yn-1-ol dans des conditions appropriées pour produire de l'this compound . Les conditions réactionnelles impliquent généralement l'utilisation d'une base et d'un solvant pour faciliter le processus d'halogénation. Les méthodes de production industrielle suivraient probablement des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Haloprogin subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure de l'éther phénolique halogéné de l'this compound.
Substitution : this compound peut subir des réactions de substitution, où les atomes d'halogène sont remplacés par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de recherche scientifique
This compound a été largement étudié pour ses propriétés antifongiques. Il a été utilisé dans la recherche pour comprendre les mécanismes des infections fongiques et pour développer de nouveaux agents antifongiques . En outre, this compound a été étudié en combinaison avec d'autres médicaments pour des applications thérapeutiques potentielles, telles que le traitement du mélanome . Sa structure unique en a également fait un sujet d'intérêt dans l'ingénierie cristalline et l'étude des liaisons halogènes .
5. Mécanisme d'action
Le mécanisme d'action précis de l'this compound n'est pas entièrement compris. On pense qu'il inhibe l'absorption d'oxygène et perturbe la structure et la fonction des membranes cellulaires des levures . Cette perturbation conduit probablement à la perte d'intégrité de la membrane cellulaire, entraînant la mort des cellules fongiques .
Comparaison Avec Des Composés Similaires
Haloprogin est unique en raison de sa structure d'éther phénolique halogéné. Des composés similaires comprennent d'autres agents antifongiques halogénés tels que le clotrimazole et le miconazole. Comparé à ces composés, this compound a une incidence plus élevée d'effets secondaires, ce qui a limité son utilisation . sa structure unique a fourni de précieux éclaircissements sur le développement de nouveaux agents antifongiques et l'étude des liaisons halogènes .
Références
Propriétés
IUPAC Name |
1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTETYYAZBPJBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046865 | |
| Record name | Haloprogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.01e-03 g/L | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Haloprogin is a halogenated phenolic ether administered topically for dermotaphytic infections. The mechanism of action is unknown, but is thought to be via inhibition of oxygen uptake and disruption of yeast membrane structure and function. There is a higher incidence of cutaneous side effects with haloprogin, including irritation, burning, vesiculation (blisters), scaling, and itching. It is generally used when the infection is unresponsive to other antifungals. | |
| Record name | Haloprogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
777-11-7 | |
| Record name | Haloprogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloprogin [USAN:USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloprogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | haloprogin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Haloprogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Haloprogin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPROGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIU7053OWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-115, 113.5 °C | |
| Record name | Haloprogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















